molecular formula C19H23N3O6 B3036610 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene CAS No. 383147-12-4

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

Cat. No. B3036610
CAS RN: 383147-12-4
M. Wt: 389.4 g/mol
InChI Key: MDQCKTQMMULLAQ-LVZFUZTISA-N
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Description

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, abbreviated as 1-(2-CINCB), is a synthetic organic compound that is used in a variety of scientific research applications. It is a nitroaromatic compound that is composed of a cyclohexylcarbonyloxyiminocyclohexyl group attached to a 2,4-dinitrobenzene moiety. 1-(2-CINCB) has been studied for its potential applications in fields such as medicinal chemistry, biochemistry, and biophysics.

Scientific Research Applications

  • Synthesis of Organic Compounds : A study by Lee and Ku (2002) demonstrated the use of 2,4-dinitrobenzene derivatives in the synthesis of α,ω-dicarboxylic acid dimethyl esters from cycloalkanones, highlighting their role in organic synthesis processes (Lee & Ku, 2002).

  • Cyclohexane Derivatives : Kaya et al. (2014) explored the synthesis of cyclohexane derivatives, including the use of 2,4-dinitrobenzenesulfenyl chloride in bromination reactions. This research contributes to the understanding of selectivity in addition reactions (Kaya, Menzek, & Şahin, 2014).

  • N-Heterocyclic Carbenes : Sato et al. (2012) investigated the synthesis and characterization of N-heterocyclic carbenes with a 2,4-dinitrophenyl substituent, demonstrating their potential in creating novel organometallic complexes (Sato, Hirose, Yoshioka, & Oi, 2012).

  • Molecular Polarisability Studies : Calderbank, Fèvre, and Ritchie (1968) conducted research on the dipole moments and Molar Kerr constants of dinitrobenzenes, providing insights into the molecular configurations in solution (Calderbank, Fèvre, & Ritchie, 1968).

  • Structural Studies of Related Compounds : Mackay, Gale, and Wilshire (2000) discussed the UV and 1H NMR spectra of certain dinitrobenzenes, contributing to our understanding of their solid-state conformation and chemical properties (Mackay, Gale, & Wilshire, 2000).

  • Electrophilic Additions to Alkenes : Campbell and Hogg (1966) studied the rate equation for the reaction of 2,4-dinitrobenzenesulphenyl bromide with cyclohexene, shedding light on the kinetics and mechanism of such reactions (Campbell & Hogg, 1966).

  • Synthesis as an Intermediate in Various Applications : Xuan et al. (2010) reported on the synthesis of 1-bromo-2,4-dinitrobenzene, a key intermediate in the production of medicinal agents, organic dyes, and electroluminescent materials (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).

  • Ionic Liquid Studies : Fry (2003) investigated the ion-pairing effects in a room temperature ionic liquid using dinitrobenzenes, contributing to the understanding of electrochemical properties in such media (Fry, 2003).

properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h10-13,15H,1-9H2/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQCKTQMMULLAQ-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 2
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1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 3
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 4
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 5
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

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